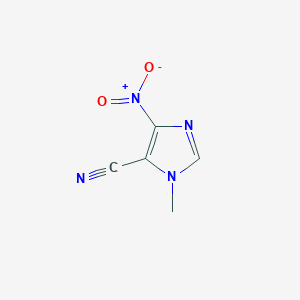

1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Description

Propriétés

IUPAC Name |

3-methyl-5-nitroimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXDMPXVEZYDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278512 | |

| Record name | 1-methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40648-96-2 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40648-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7854 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040648962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40648-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 40648-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Introduction of the Carbonitrile Group at the 5-Position

The 5-carbonitrile functionality is crucial and can be introduced by different synthetic routes:

From 5-Chloro-1-methyl-4-nitroimidazole: A chlorinated intermediate can be converted to the carbonitrile via nucleophilic substitution with cyanide sources under controlled conditions. While direct literature on this exact transformation for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is limited, analogous halide-to-nitrile substitutions are well-established in heterocyclic chemistry.

From 5-Carboxylic Acid or Ester Precursors: The 5-carbonitrile can be synthesized by dehydration or substitution reactions starting from 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid or its derivatives. For example, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid can be synthesized from the carbonitrile precursor by hydrolysis, indicating the reverse is feasible under dehydrating conditions.

Industrial and Green Chemistry Approaches

Recent patents and industrial methods emphasize environmentally friendly processes for nitroimidazole derivatives, which can be adapted for this compound:

- Azeotropic Dehydration Nitration: Using 5-chloro-1-methylimidazole and nitric acid in toluene allows azeotropic removal of water, forming nitrate salts that can be nitrated efficiently with reduced nitrogen oxide emissions.

- Solvent and Reagent Recycling: Processes are designed to recycle solvents and extractants, reducing waste and lowering production costs.

- High Yield and Purity: These methods achieve high yields and product quality suitable for industrial scale.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of 1-methylimidazole | 1-Methylimidazole | HNO3/H2SO4, 0–5 °C | 65–75 | Selective nitration at 4-position |

| Halide substitution | 5-Chloro-1-methyl-4-nitroimidazole | Cyanide source, nucleophilic substitution | Variable | Converts 5-chloro to 5-carbonitrile |

| Alkylation + nitration | 4- or 5-nitroimidazole | Alkyl halide, KOH/K2CO3, DMSO/DMF; then nitration | 70–85 (alkylation), 65–75 (nitration) | Regioselective, adaptable |

| Azeotropic nitration (patent) | 5-Chloro-1-methylimidazole | HNO3, toluene, azeotropic dehydration | High | Green, industrially scalable |

Research Findings and Considerations

- Selectivity: Controlling temperature and reagent ratios is critical to avoid over-nitration and side reactions.

- Purity: High-purity reagents and careful workup minimize impurities.

- Environmental Impact: Modern methods focus on reducing nitrogen oxide emissions and solvent waste.

- Scalability: Industrial methods prioritize solvent recycling and cost efficiency.

Analyse Des Réactions Chimiques

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, nickel catalysts, and strong oxidizing agents.

Applications De Recherche Scientifique

Scientific Research Applications

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile has been extensively studied for its potential applications across several domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Medicine

- Anticancer Properties: Preclinical studies have shown that this compound induces apoptosis in cancer cells and inhibits tumor growth. The IC50 values have been reported in the low micromolar range, indicating potent anticancer activity.

Industry

- Functional Materials Production: It is utilized in producing dyes, pigments, and other functional materials due to its unique chemical structure.

Enzyme Interaction

The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, similar compounds have targeted methionine aminopeptidases (MetAPs), essential for protein maturation.

Cell Membrane Permeability

Its structure allows effective penetration of cell membranes, facilitating intracellular action against targeted pathways.

Case Studies

Several studies highlight the biological activity of this compound:

Antimicrobial Studies

In vitro assays demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to established antibiotics.

Anticancer Activity

Research evaluating cytotoxic effects on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Notably, studies reported IC50 values in the low micromolar range.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit MetAP2, a target for anticancer drug development, leading to reduced cell proliferation in cancer models.

Mécanisme D'action

The mechanism of action of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with target proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues

Key Observations :

Positional Isomerism: The nitro group’s position significantly impacts reactivity. For example, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile (nitro at 5, cyano at 2) exhibits distinct electronic effects compared to the target compound (nitro at 4, cyano at 5) . Bromine substitution (4-bromo analogue) may enhance halogen bonding interactions, useful in crystal engineering (e.g., hydrogen-bonded networks as per ) .

The absence of a nitro group (CAS 66121-66-2) reduces electron-withdrawing effects, likely altering solubility and reactivity .

Hazards and Handling :

- 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is flagged with H302 (oral toxicity), suggesting similar nitroimidazoles may require careful handling .

Hydrogen Bonding and Crystallography

- The cyano group in this compound can act as a hydrogen-bond acceptor, influencing crystal packing. For instance, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile () demonstrates imidazole-mediated hydrogen bonding, a property exploitable in supramolecular chemistry .

Activité Biologique

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS 40648-96-2) is a heterocyclic compound belonging to the imidazole family. Its unique structure, which includes a nitro group at the 4-position, a methyl group at the 1-position, and a nitrile group at the 5-position, imparts diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews its biological activity, mechanisms of action, and research findings.

Overview of Biological Activity

Imidazole derivatives, including this compound, are known for their antimicrobial , anticancer , and anti-inflammatory properties. The compound's biological activity is primarily attributed to its ability to interact with various biological targets and influence several biochemical pathways.

Key Biological Activities

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties against various pathogens. This compound has been studied for its potential effectiveness against bacteria and fungi.

- Anticancer Properties : The compound has shown promise in preclinical studies targeting cancer cells, with mechanisms involving apoptosis induction and inhibition of tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic effects in various diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : It may inhibit enzymes involved in critical metabolic pathways. For instance, similar compounds have been shown to target methionine aminopeptidases (MetAPs), which are essential for protein maturation and function .

- Cell Membrane Permeability : The compound's structure allows it to penetrate cell membranes effectively, leading to intracellular action against targeted pathways.

Biochemical Pathways Affected

This compound influences various biochemical pathways, including:

- Apoptotic pathways leading to programmed cell death in cancer cells.

- Metabolic pathways involved in microbial growth and survival.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Activity : A study evaluating the cytotoxic effects on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were reported to be in the low micromolar range, indicating potent anticancer activity .

- Enzyme Inhibition : Research has shown that derivatives of this compound can inhibit MetAP2, a target for anticancer drug development. This inhibition leads to reduced cell proliferation in cancer models .

Comparative Analysis

To understand the relative effectiveness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Low µM | Effective against multiple pathogens |

| 2-Methyl-4-nitroimidazole | Antimicrobial | Moderate | Lacks nitrile group |

| 1-Methyl-4,5-dinitroimidazole | Higher reactivity | Low µM | More reactive due to additional nitro group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving nitration and cyanation steps. For nitroimidazole derivatives, nitration of the imidazole ring typically requires mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Cyanation at the 5-position may involve nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) under inert atmospheres. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature, and catalyst loading (e.g., using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent in related reactions) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro and methyl groups). Chemical shifts for nitro groups in imidazoles typically appear at δ 8.0–8.5 ppm (¹H) and δ 140–150 ppm (¹³C) .

- IR Spectroscopy : Validate nitro (~1350–1500 cm⁻¹) and nitrile (~2200–2260 cm⁻¹) functional groups. Compare with reference spectra of analogous compounds (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the nitrile group or nitro reduction. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include carboxylic acids (from nitrile hydrolysis) or amine derivatives (from nitro reduction) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key steps:

- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-quality crystals.

- Data Collection : Resolve hydrogen-bonding networks (e.g., N–H···O/N interactions) using graph-set analysis .

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<5%). Compare with similar structures (e.g., methyl-substituted imidazoles) .

Q. What strategies can address contradictions in reactivity data during functionalization of the imidazole ring?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions. Nitro groups are meta-directing, while methyl groups are ortho/para-directing .

- Experimental Screening : Test diverse reaction conditions (e.g., solvent polarity, Lewis acids) to favor desired products. For example, use polar aprotic solvents (DMF, DMSO) to stabilize transition states in cyanation reactions .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces and fingerprint plots. The nitro group often participates in C–H···O interactions, while the nitrile may form weak C–H···N bonds. Compare with Etter’s graph-set notation for imidazole derivatives, where R₂²(8) motifs are common in nitroimidazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.